molecular formula C23H25N3O2 B14994770 1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B14994770
M. Wt: 375.5 g/mol
InChI Key: MATMJCUZTOBSND-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the ethoxyphenyl group. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylprop-2-en-1-yl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrolidin-2-one and ethoxyphenyl groups.

    2-ethoxyphenyl-4-pyrrolidin-2-one: Contains the pyrrolidin-2-one and ethoxyphenyl groups but lacks the benzimidazole core.

Uniqueness

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H25N3O2/c1-4-28-21-12-8-7-11-20(21)25-15-17(13-22(25)27)23-24-18-9-5-6-10-19(18)26(23)14-16(2)3/h5-12,17H,2,4,13-15H2,1,3H3

InChI Key

MATMJCUZTOBSND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C

Origin of Product

United States

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